Trimethyltin hydroxide

Catalog No.
S619378
CAS No.
56-24-6
M.F
C₃H₁₀OSn
M. Wt
181.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyltin hydroxide

CAS Number

56-24-6

Product Name

Trimethyltin hydroxide

Molecular Formula

C₃H₁₀OSn

Molecular Weight

181.83 g/mol

InChI

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;

InChI Key

UABRYPURASNHRO-UHFFFAOYSA-N

SMILES

C[Sn](C)C.O

Synonyms

Hydroxytrimethylstannane; Hydroxytrimethyltin; Trimethylhydroxytin; Trimethylstannanol; Trimethylstannyl Hydroxide

Canonical SMILES

C[Sn](C)C.O

Here are some specific areas of scientific research where TMTH is used:

Hippocampal Degeneration Model:

  • TMTH has been used to create a model of neurodegeneration in the hippocampus, a region of the brain responsible for learning and memory. [Source: National Institutes of Health (.gov) on PubChem, Trimethyltin hydroxide, ]
  • Researchers study the effects of TMTH on the hippocampus to understand the mechanisms that contribute to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. [Source: National Institutes of Health (.gov) on PubChem, Trimethyltin hydroxide, ]

Neurotoxicity Testing:

  • TMTH is sometimes used as a positive control in neurotoxicity testing. A positive control is a substance known to cause a specific effect, which can be used to validate the test method. [Source: ScienceDirect, In vitro assessment of neurotoxicity using the embryonic stem cell-derived neural stem cell line, NS-5, ]
  • By comparing the effects of a test substance to the effects of TMTH, researchers can assess the potential of the test substance to cause neurological damage.

Trimethyltin hydroxide is an organotin compound with the chemical formula C₃H₁₁OSn. It is characterized by a central tin atom bonded to three methyl groups and a hydroxyl group. This compound is notable for its high reactivity, particularly in organic synthesis, where it serves as a versatile reagent. Trimethyltin hydroxide is often used in various

TMT is a highly toxic compound. Studies have shown severe neurological effects in animals exposed to TMT, and it is assumed to be similarly toxic in humans (. Due to these hazards, research involving TMT should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hydrolysis of Esters: It has been utilized to hydrolyze esters selectively without causing unwanted eliminations, making it a valuable reagent in organic chemistry .
  • Reactions with Iodides: The compound can react with methyl iodide to form new organotin derivatives, demonstrating its utility in synthesizing complex organotin compounds .
  • Formation of Sulfur Derivatives: It reacts with trialkyltin ethoxides to produce a variety of new volatile trialkyltin derivatives, showcasing its versatility in forming diverse chemical structures .

Trimethyltin hydroxide exhibits notable biological activity, particularly as a neurotoxin. It has been shown to affect neuronal function and has been studied for its potential impacts on the central nervous system. The compound's toxicity is primarily due to its ability to interfere with cellular processes and induce oxidative stress, which can lead to neurodegeneration . Its acute toxicity is significant, as it is classified as fatal if swallowed or if it comes into contact with skin .

The synthesis of trimethyltin hydroxide typically involves the reaction of trimethyltin chloride with water or hydroxide sources. Common methods include:

  • Hydrolysis of Trimethyltin Chloride: This method involves reacting trimethyltin chloride with water, resulting in the formation of trimethyltin hydroxide and hydrochloric acid as a byproduct.
  • Reaction with Hydroxides: The compound can also be synthesized by reacting trimethyltin halides with sodium hydroxide or other bases .

Trimethyltin hydroxide finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent for the selective hydrolysis of esters and other functional groups in organic synthesis.
  • Pharmaceutical Chemistry: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring specific functional group transformations .
  • Research Tool: In biochemical research, it is utilized to study the effects of organotin compounds on biological systems due to its neurotoxic properties.

Studies have focused on the interactions of trimethyltin hydroxide with biological systems, particularly regarding its neurotoxic effects. Research indicates that exposure can lead to alterations in neurotransmitter levels and neuronal morphology. These interactions are critical for understanding the compound's role in neurotoxicity and potential environmental impacts .

Trimethyltin hydroxide belongs to a class of organotin compounds that exhibit similar structural characteristics but vary in their functional groups and biological activities. Here are some similar compounds:

Compound NameFormulaKey Characteristics
Dimethyltin oxideC₂H₆OSnLess toxic than trimethyltin; used in polymer chemistry.
Monomethyltin chlorideC₁H₃ClSnMore reactive; often used in the synthesis of organotin polymers.
Tri-n-butyltin oxideC₁₂H₂₉OSnExhibits different toxicity profiles; used as a biocide.

Uniqueness of Trimethyltin Hydroxide

What sets trimethyltin hydroxide apart from these compounds is its specific reactivity profile and biological activity. While other organotin compounds may serve similar functions in synthesis or exhibit toxicity, trimethyltin hydroxide's ability to selectively hydrolyze esters without side reactions makes it particularly valuable in organic synthesis contexts. Additionally, its pronounced neurotoxicity distinguishes it within the broader category of organotin compounds, prompting more focused studies on its environmental and health impacts.

The history of trimethyltin hydroxide is deeply intertwined with the broader development of organotin chemistry. Organotin chemistry began in 1849 when Edward Frankland isolated diethyltin diiodide ((CH₃CH₂)₂SnI₂), which marked the first documented organotin compound. However, it was Lowich in 1852 who demonstrated how alkyl halides react with a tin-sodium alloy to form tin-alkyl compounds, an event often considered the true beginning of organotin chemistry.

The specific development of trimethyltin hydroxide evolved as researchers explored variations of organotin compounds. Preparations of trimethyltin hydroxide were documented in scientific literature during the mid-20th century, with notable methods involving the hydrolysis of trimethyltin chloride followed by purification through sublimation. This compound gained particular attention due to its crystalline structure and reactivity profile that made it valuable for various organic transformations.

Evolution of Scientific Understanding and Research Paradigms

Scientific understanding of trimethyltin hydroxide has evolved significantly over decades. Early research primarily focused on its synthesis and basic chemical properties. By the 1960s, researchers discovered that the tin atom in organotin compounds could extend its coordination number beyond four, leading to new structural insights.

A significant advancement in understanding came through crystallographic studies. In 2011, Anderson et al. published a groundbreaking study revealing the remarkable room temperature structure of trimethyltin hydroxide, which comprises 32 crystallographically independent SnMe₃OH units arranged in four independent coordination polymer strands. This research also documented a fascinating reversible phase transition from Z′ = 32 to Z′ = 1 upon cooling below approximately 160 K, providing valuable insights into the compound's structural dynamics.

Parallel to structural investigations, toxicological research revealed trimethyltin hydroxide's significant neurotoxic properties. Studies demonstrated its selective damage to the central nervous system, particularly affecting the limbic system and hippocampus, as well as the peripheral auditory system. These findings have informed safety protocols and handling guidelines while also opening research avenues into the mechanisms of neurotoxicity.

Position within Organotin Chemistry Research Framework

Trimethyltin hydroxide holds a distinctive position within the organotin chemistry framework as a representative trialkyltin compound. Organotin compounds are generally classified into four major groups based on the number of organic groups attached to tin: mono-, di-, tri-, and tetraorganotins.

As a triorganotin, trimethyltin hydroxide exemplifies the RₙSnX₄₋ₙ formula (where R is an organic group, n is 3, and X is the hydroxide anion). This positions it among compounds that typically exhibit greater biological activity compared to mono- and diorganotins. Its hydroxide functional group provides reactivity that distinguishes it from other trimethyltin derivatives like trimethyltin chloride.

Within synthetic methodology research, trimethyltin hydroxide serves as an important reagent in various transformations, particularly in selective deprotection reactions and ester hydrolysis processes. Its ability to perform under mild, non-reducing, and pH-neutral conditions makes it valuable for reactions involving sensitive functional groups.

Historical Applications and Research Trajectory

The applications of trimethyltin hydroxide have evolved in parallel with advances in understanding its properties. Initially studied primarily for its chemical properties, research trajectory shifted toward synthetic applications as chemists discovered its utility in organic synthesis.

Significant research milestones include:

  • Its application in the synthesis of modified thymines, which serve as inhibitors of RNase A
  • Use in the preparation of ketoheterocycle inhibitors of fatty acid amide inhibitors
  • Employment in the selective deprotection of 2,2,2-trichloroethoxycarbonyl (Troc) protecting groups under mild conditions
  • Utility in reactions with 2,2-disubstituted benzothiazolines to form trialkyltin derivatives of sulfur-containing Schiff base complexes

The research trajectory has also been shaped by toxicological findings. Studies demonstrating trimethyltin hydroxide's neurotoxicity have led to strict safety protocols while also establishing it as a tool compound for studying mechanisms of neurodegeneration.

Polymeric Chain Structure and Coordination Geometry

Trimethyltin hydroxide adopts a one-dimensional polymeric structure in the solid state, characterized by alternating Sn–O–Sn bridges that propagate along the crystallographic c-axis [1] . Each tin center exhibits a distorted trigonal bipyramidal geometry, with three methyl groups occupying equatorial positions and two oxygen atoms from adjacent hydroxide groups in axial sites. The Sn–O bond lengths range from 2.08 to 2.24 Å, while the Sn–O–Sn bridging angles vary between 139.2° and 156.7°, depending on temperature and polymorphic form [1] [3]. This coordination geometry facilitates the formation of zigzag polymeric chains, stabilized by intramolecular C–H···O hydrogen bonds between methyl hydrogen atoms and bridging oxygen atoms .

High Z′ Crystallographic Phenomenon

The room-temperature structure of trimethyltin hydroxide exhibits an unusually high Z′ value of 4, reflecting the presence of four crystallographically independent SnMe₃OH units within the asymmetric unit [1]. This phenomenon arises from the coexistence of four distinct polymeric strands in the unit cell, each differing in torsional angles between adjacent Sn–O–Sn units. However, Schönleber et al. proposed an alternative eight-fold superstructure model with Z′ = 4, attributing the discrepancy to structured diffuse scattering that mimics higher Z′ values in diffraction patterns [3]. The debate underscores the challenges in interpreting high Z′ systems, where dynamic disorder and subtle symmetry breaking may obscure true crystallographic symmetry.

Temperature-Dependent Phase Transitions

Trimethyltin hydroxide undergoes a reversible first-order phase transition at approximately 160 K, transitioning from the high-temperature Z′ = 4 polymorph to a low-temperature Z′ = 1 structure [1]. Differential scanning calorimetry (DSC) reveals an endothermic peak at 176 K upon warming, corresponding to the restoration of the high Z′ phase. The low-temperature phase features a single crystallographically unique SnMe₃OH unit, with Sn–O–Sn angles constrained to 139.2° and reduced torsional freedom due to thermal contraction [3]. This enantiotropic relationship highlights the role of entropy in stabilizing the high Z′ form at elevated temperatures.

Sn–O–Sn Bridge Formation Mechanisms

The formation of Sn–O–Sn bridges in trimethyltin hydroxide proceeds via a condensation mechanism, wherein hydroxide ligands deprotonate adjacent Sn centers, releasing water molecules. Kinetic studies suggest that the reaction is facilitated by the Lewis acidity of tin, which polarizes the O–H bond and promotes nucleophilic attack by hydroxide . Steric hindrance from the methyl groups imposes geometric constraints on bridge formation, favoring linear Sn–O–Sn arrangements over bent configurations. This is evidenced by the absence of cyclic oligomers in the solid state, contrasting with bulkier organotin hydroxides that form macrocyclic structures [3].

Superspace Structural Description Analysis

Superspace group symmetry analysis of trimethyltin hydroxide reveals an eight-fold superstructure (a × b × 8c) with orthorhombic P2₁cn symmetry at 220 K [3]. The model accounts for modulated atomic displacements along the c-axis, driven by steric repulsion between methyl groups of adjacent chains. Comparison with the previously reported 32-fold superstructure (2a × 2b × 8c) suggests that diffuse scattering artifacts may have led to an overestimation of supercell dimensions in earlier studies [1] [3]. Key structural parameters for both models are summarized in Table 1.

Table 1: Structural Parameters of Trimethyltin Hydroxide Polymorphs

ParameterZ′ = 4 (300 K) [1]Z′ = 1 (100 K) [1]8-Fold Superstructure (220 K) [3]
Space GroupP2₁2₁2₁P2₁/cP2₁cn
Sn–O Bond Length (Å)2.08–2.242.12–2.182.10–2.22
Sn–O–Sn Angle (°)156.7139.2139.2–142.5
Unit Cell Volume (ų)12,3483,0873,102

Comparative Crystallographic Studies with Related Organotin Compounds

Comparative analysis with tributyltin hydroxide (TBTOH) and triphenyltin hydroxide (TPTOH) reveals distinct structural trends driven by substituent bulk. While TMTOH forms linear polymeric chains, TBTOH adopts helical arrays due to increased steric demands of butyl groups, and TPTOH exhibits discrete dimeric units stabilized by π–π interactions [4]. The Sn–O–Sn bridging angle decreases with larger substituents (TMTOH: 139.2–156.7°; TBTOH: 128.4°; TPTOH: 117.8°), reflecting enhanced steric repulsion. Additionally, TMTOH’s high Z′ behavior contrasts with the Z′ = 1 structures of TBTOH and TPTOH, underscoring the unique role of methyl groups in modulating crystallographic complexity [1] [4].

Trimethyltin hydroxide is historically obtained by simple hydrolysis of its chloride precursor, yet modern practice encompasses a spectrum of refinements that improve selectivity, efficiency, and sustainability. This article analyses classical and contemporary pathways, dissects mechanistic insights, compiles reaction performance data, and highlights production challenges at scale.

Synthetic Research Methodologies

Section 3.1 – Classical Synthesis Pathways

Early preparations drew on two generic approaches:

  • Stoichiometric hydrolysis of trimethyltin chloride in aqueous media, isolated via filtration of the sparingly soluble hydroxide [1] [2].
  • Two-step metal exchange (“scrambling”) in which tetramethyltin and tin tetrachloride redistribute to give trimethyltin chloride, followed by controlled hydrolysis to the hydroxide [3] [4].

Key Classical Reaction Profiles

RouteRepresentative ReactionSolventTemperatureIsolated YieldReference
Direct hydrolysis(CH₃)₃SnCl + H₂O → (CH₃)₃SnOH + HClWater or methanol25 °C78% [2]52
Scrambling + hydrolysisSnCl₄ + 3 Sn(CH₃)₄ → 4 (CH₃)₃SnCl; then hydrolysisNeat melt160 °C (scramble)91% chloride [4]; 74% hydroxide [1]19, 22

Classical batches typically employ aqueous work-ups with alkaline neutralisation of generated hydrogen chloride to avoid corrosion of glass reactors [3].

Section 3.2 – Hydrolysis of Trimethyltin Chloride Mechanisms

Nucleophilic substitution at tin proceeds via a penta-coordinate transition state where the incoming hydroxide anion forms a Sn–O bond while chloride departs [5]. Kinetic isotope experiments reveal negligible solvent kinetic isotope effect, consistent with a concerted associative pathway [5].

Mechanistic sequence:

$$
\text{(CH}3)3\text{Sn–Cl} + \text{OH}^- \longrightarrow \bigl[(\text{CH}3)3\text{Sn(OH)Cl}\bigr]^{\ddagger} \longrightarrow (\text{CH}3)3\text{Sn–OH} + \text{Cl}^-
$$
[5]

Activation parameters extracted from trimethyl-tin solvolysis give ΔH‡ ≈ 35 kJ mol⁻¹ and ΔS‡ ≈ –110 J mol⁻¹ K⁻¹, indicating an ordered transition state [5].

Comparative Mechanistic Data

Substratekₕ₂ₒ (25 °C)ΔH‡ΔS‡Reference
2-Pyridyltrimethyltin2.2 × 10⁻⁴ s⁻¹ [5]34.7 kJ mol⁻¹ [5]–112 J mol⁻¹ K⁻¹ [5]60
Trimethyltin chloride1.6 × 10⁻³ s⁻¹ (estimated) [1]31 kJ mol⁻¹ (literature average) [3]–105 J mol⁻¹ K⁻¹ [3]19, 20

Section 3.3 – Purification through Sublimation Techniques

Trimethyltin hydroxide sublimes under reduced pressure (80 °C / 0.1 mbar), depositing long acicular crystals amenable to single-crystal diffraction [6] [7]. Vacuum sublimation offers simultaneous purification and particle-size control.

Key sublimation parameters:

ParameterTypical SettingOutcomeReference
Pressure0.1 mbar [7]Minimises thermal decomposition36
Source Temp.80 °C [6]Continuous volatilisation17
Condenser Temp.25 °C [7]Needle crystal growth (Z′ = 32 polymorph) [8]42

A brief hold at 40 °C under static vacuum allows removal of volatile organics before main sublimation, preventing tin oxide contamination [9]. Sublimed material shows ≤0.2% chloride by ion chromatography, compared with 2–3% for recrystallised samples [10].

Section 3.4 – Modern Synthetic Approaches

Innovations focus on greener reagents, flow chemistry, and one-pot protocols.

Selective Hydroxide Generation in Continuous Flow

Continuous hydrolysis of trimethyltin chloride in a packed-bed microreactor affords kilogram-scale output with residence time <3 min and 96% yield, while in-line neutralisation scavenges hydrogen chloride [11].

Calcium Iodide–Sodium Hydroxide Surrogate

Calcium iodide–sodium hydroxide promotes ester hydrolysis similarly to trimethyltin hydroxide yet avoids organotin waste; however, yields fall by ~14% on complex peptides [12].

In-situ Hydroxide via Trimethyltin Oxide Hydration

Trimethyltin oxide reacts with stoichiometric water under microwave irradiation (120 °C, 10 min) to furnish the hydroxide quantitatively, eliminating chloride sources [13].

Comparative Performance

MethodReaction TimeYield (%), Model SubstrateTin WasteReference
Classical aqueous hydrolysis2 h78% [2]High52
Flow hydrolysis3 min96% [11]Moderate38
Oxide hydration10 min99% [13]Low3
CaI₂–NaOH protocol30 min82% [12]None45

Section 3.5 – Scale-Up Considerations and Production Challenges

  • Material Handling
    Trimethyltin hydroxide is moisture-sensitive, demanding inert-gas transfer systems and airtight hoppers [14].

  • Hydrogen Chloride Management
    Large-scale chloride hydrolysis liberates equimolar hydrogen chloride—neutralised with aqueous sodium hydroxide before venting; otherwise, chloride corrosion and off-gas treatment costs escalate [3].

  • Solid-State Polymorphism
    Cooling of bulk melts induces polymorphic transformation from a 32-molecule asymmetric unit to a single-molecule unit cell, altering bulk density and complicating silo storage [8]. Controlled cooling protocols (0.5 °C min⁻¹) hinder rapid phase change [8].

  • Thermal Profile during Sublimation
    In 100-g lots, exothermic agglomeration raises bed temperature by 6 °C; jacketed sublimers with PID feedback keep ΔT <2 °C, preserving product integrity [7].

  • Environmental Load
    Waste streams containing organotin traces must reach <0.5 ppm Sn before discharge. Activated-carbon filtration followed by sulphide precipitation achieves >99% removal efficiency [15].

Scale-Up Data Snapshot

Batch SizeReactor TypeOverall YieldSn Loss to EffluentReference
10 kgGlass-lined stirred reactor88% [15]0.4 ppm [15]41
50 kg (flow)Stainless-steel microreactor train92% [11]0.2 ppm [11]38

UNII

10ALT8DJ2V

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

56-24-6

Wikipedia

Trimethyltin hydroxide

Dates

Last modified: 08-15-2023

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